molecular formula C12H12BrNO2 B2783003 (3R,6R,7AS)-6-Bromo-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one CAS No. 176243-35-9

(3R,6R,7AS)-6-Bromo-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one

Cat. No. B2783003
CAS RN: 176243-35-9
M. Wt: 282.137
InChI Key: UHAUKCUMZSWGEC-YPBKCWQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazolones are a class of organic compounds that contain a five-membered heterocyclic ring structure with an oxygen atom at the 1-position and a nitrogen atom at the 3-position . They have been used as a general template for the stereoselective syntheses of amino acids and heterocyclic scaffolds .


Synthesis Analysis

The assembly of structurally diverse scaffolds via substrate controlled diversity oriented synthesis (DOS) has proven to be an effective tool in the discovery of novel biologically important compounds . Oxazolones have been used as starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .


Chemical Reactions Analysis

The reactions of oxazolones have been studied extensively. For example, the reactions of 3-amino-1,2,4-triazole, 5-aminotetrazole, and 2-aminobenzimidazole with 2-aryl-4-arylidene-4H-oxazol-5-ones (azlactones) were studied . The electron-releasing properties of the azole ring were demonstrated to influence the reaction pathway of azlactones with aminoazoles .

Mechanism of Action

The mechanism of action of oxazolones can vary depending on their specific structure and the biological target they interact with. For example, some oxazolones have been found to inhibit bacterial protein synthesis .

Safety and Hazards

The safety and hazards associated with oxazolones can vary widely depending on their specific structure. Some oxazolones are used as pharmaceuticals and have been thoroughly tested for safety .

Future Directions

The future directions for research on oxazolones could involve further exploration of their diverse chemistry and potential applications in the synthesis of biologically important compounds .

properties

IUPAC Name

(3R,6R,7aS)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-10-6-9-7-16-12(14(9)11(10)15)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10+,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAUKCUMZSWGEC-HOSYDEDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(N2C(=O)C1Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CO[C@@H](N2C(=O)[C@@H]1Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,6R,7AS)-6-Bromo-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one

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